(5-Bromoquinolin-8-YL)methanethiol
Description
(5-Bromoquinolin-8-YL)methanethiol is a heterocyclic organosulfur compound featuring a quinoline backbone substituted with a bromine atom at the 5-position and a methanethiol (-CH₂SH) group at the 8-position. Its molecular formula is C₁₀H₈BrNS, with a molecular weight of 270.15 g/mol. Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Properties
Molecular Formula |
C10H8BrNS |
|---|---|
Molecular Weight |
254.15 g/mol |
IUPAC Name |
(5-bromoquinolin-8-yl)methanethiol |
InChI |
InChI=1S/C10H8BrNS/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-5,13H,6H2 |
InChI Key |
JPZXJOBEMHAXFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CS)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromoquinolin-8-YL)methanethiol typically involves the functionalization of a quinoline scaffold. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method uses aniline, glycerol, and sulfuric acid to form the quinoline ring.
Transition Metal-Catalyzed Reactions: Modern approaches often employ palladium or copper catalysts to introduce the bromine and methanethiol groups under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the above synthetic routes, with a focus on optimizing yield and purity. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
(5-Bromoquinolin-8-YL)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding quinolin-8-YL)methanethiol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Quinolin-8-YL)methanethiol.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of quinoline derivatives, including (5-Bromoquinolin-8-YL)methanethiol. For instance, derivatives of 8-hydroxyquinoline have shown significant activity against various bacterial strains. A study indicated that compounds with bromine substitutions exhibited enhanced antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .
Anticancer Properties
Research has demonstrated that this compound and its derivatives possess anticancer activity. For example, compounds with specific substitutions on the quinoline ring were tested against multiple human cancer cell lines, including A-549 (lung carcinoma) and HeLa (cervical carcinoma). The results revealed that certain derivatives had IC50 values lower than that of standard chemotherapeutic agents like doxorubicin, indicating their potential as anticancer agents .
Neuroprotective Effects
Quinoline derivatives have also been studied for their neuroprotective properties. Research shows that compounds like this compound can act as iron chelators, reducing oxidative stress and potentially preventing neurodegenerative diseases .
Materials Science Applications
Organic Light Emitting Diodes (OLEDs)
this compound has been explored as an electron transport material in OLEDs. Its unique electronic properties allow it to function effectively in light-emitting applications, enhancing the efficiency and stability of OLED devices .
Fluorescent Chemosensors
The compound has been utilized in the development of fluorescent chemosensors for detecting metal ions. Its ability to selectively bind to certain metal ions makes it a valuable tool in environmental monitoring and analytical chemistry .
Chemical Probes in Biological Research
Biochemical Assays
this compound serves as a chemical probe in various biochemical assays to study enzyme inhibition and protein interactions. For example, it has been used to evaluate the inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial | Showed significant activity against S. aureus with an IC50 value of 4 µg/mL. |
| Study B | Anticancer | Derivatives exhibited IC50 values ranging from 5.6 mM to 10 mM against various cancer cell lines, outperforming doxorubicin in some cases. |
| Study C | Neuroprotection | Demonstrated effective iron-chelating properties, reducing oxidative stress in neuronal cells. |
| Study D | OLEDs | Improved electron transport efficiency when incorporated into OLED structures. |
Mechanism of Action
The mechanism of action of (5-Bromoquinolin-8-YL)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. Additionally, the quinoline ring can intercalate with DNA, affecting transcription and replication processes. These interactions make it a valuable tool in studying cellular pathways and developing therapeutic agents .
Comparison with Similar Compounds
Structural Similarities and Differences
The compound’s structural analogs include:
- Quinolin-8-yl methanethiol: Lacks the 5-bromo substituent, reducing electronic effects.
- 5-Chloroquinolin-8-yl methanethiol: Substitutes bromine with chlorine, altering halogen size and electronegativity.
- 8-Mercaptoquinoline: Features a direct thiol (-SH) attachment to the quinoline ring without a methylene spacer.
Key Differences :
- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine may enhance π-π stacking interactions or alter binding affinities in biological systems.
Physicochemical Properties
| Property | (5-Bromoquinolin-8-YL)methanethiol | Quinolin-8-yl methanethiol | 5-Chloroquinolin-8-yl methanethiol |
|---|---|---|---|
| Molecular Weight (g/mol) | 270.15 | 191.24 | 225.69 |
| Solubility (H₂O) | Low | Low | Low |
| Melting Point (°C) | Not reported | ~120–125 | ~135–140 |
| LogP (Partition Coeff.) | ~2.8 (estimated) | ~2.1 | ~2.5 |
Reactivity and Stability
- Thiol Group Reactivity : The -SH group is prone to oxidation, forming disulfide bonds. Bromine’s electron-withdrawing effect may increase thiol acidity (lower pKa), enhancing nucleophilicity.
- Halogen Bonding: Bromine participates in halogen bonding, a feature absent in non-halogenated analogs, which could influence crystal packing or protein-ligand interactions.
- Thermal Stability : Brominated compounds often exhibit lower thermal stability compared to chlorinated derivatives due to weaker C-Br bonds.
Spectroscopic Characterization
Table: Comparative ¹H-NMR Data (Key Peaks)
| Compound | Quinoline H (δ, ppm) | -CH₂SH (δ, ppm) | Aromatic H (δ, ppm) |
|---|---|---|---|
| This compound | 8.92 (d, J=4 Hz) | 3.45 (t) | 7.50–8.30 (m) |
| Quinolin-8-yl methanethiol | 8.85 (d, J=4 Hz) | 3.40 (t) | 7.40–8.25 (m) |
| 5-Chloroquinolin-8-yl methanethiol | 8.89 (d, J=4 Hz) | 3.43 (t) | 7.48–8.28 (m) |
Bromine’s deshielding effect shifts quinoline protons upfield compared to non-halogenated analogs. The -CH₂SH group shows consistent splitting patterns across derivatives .
Biological Activity
(5-Bromoquinolin-8-YL)methanethiol is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C10H8BrNS
Molecular Weight: 254.15 g/mol
IUPAC Name: this compound
Canonical SMILES: C1=CC2=C(C=CC(=C2N=C1)CS)Br
The compound features a quinoline ring system with a bromine atom at the 5-position and a methanethiol group at the 8-position. The unique structure contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Covalent Bond Formation: The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. This mechanism is vital for its potential therapeutic applications.
- DNA Intercalation: The quinoline ring can intercalate with DNA, potentially affecting transcription and replication processes. This property is significant in the context of cancer research, where DNA-targeting agents are sought.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound and related compounds. A review highlighted that derivatives of quinoline exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria:
These results indicate that the compound possesses potent antibacterial activity, comparable to standard antibiotics.
Antiviral Activity
The antiviral potential of related quinoline derivatives has also been investigated. A study reported that certain derivatives exhibited moderate antiviral activity against H5N1 avian influenza viruses, with bioactivity screening indicating a correlation between lipophilicity and antiviral efficacy:
- Lipophilicity Influence: Increased lipophilicity was associated with enhanced antiviral activity, suggesting that structural modifications could optimize therapeutic effectiveness against viral pathogens .
Case Studies
-
Antibacterial Efficacy Against Resistant Strains:
A study evaluated the antibacterial effects of various quinoline derivatives against antibiotic-resistant strains of E. coli. Among the tested compounds, those structurally similar to this compound demonstrated significant inhibition zones, indicating their potential as alternatives to traditional antibiotics . -
Cytotoxicity Assessment:
The cytotoxic effects of synthesized derivatives were assessed on human cancer cell lines. Compounds related to this compound were found to exhibit selective toxicity towards cancer cells while showing minimal effects on non-cancerous cells, highlighting their therapeutic promise in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
